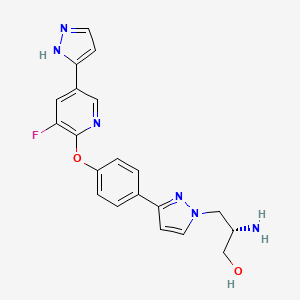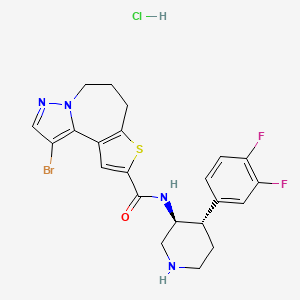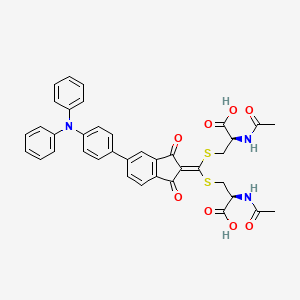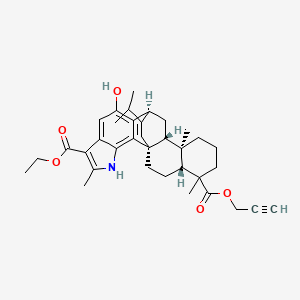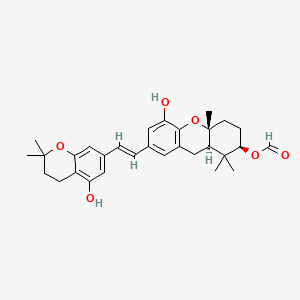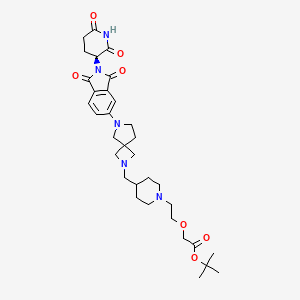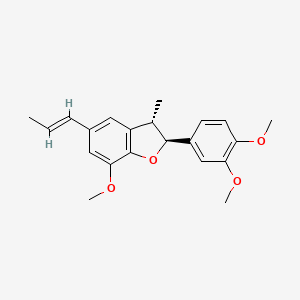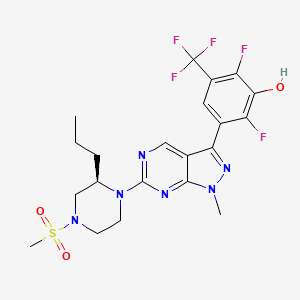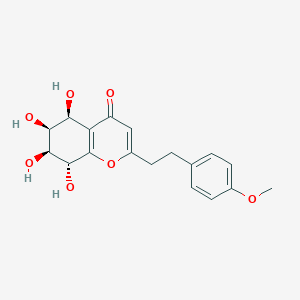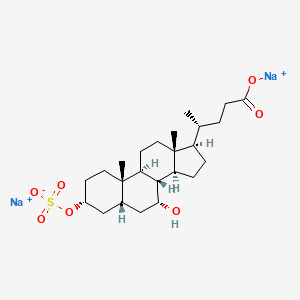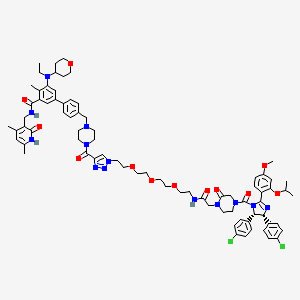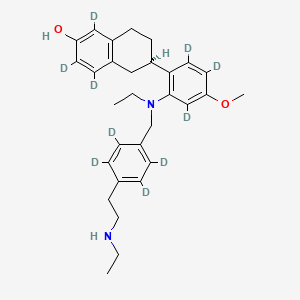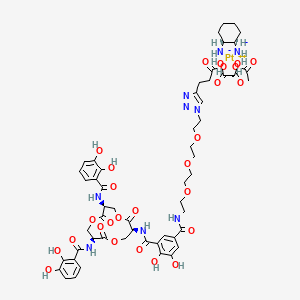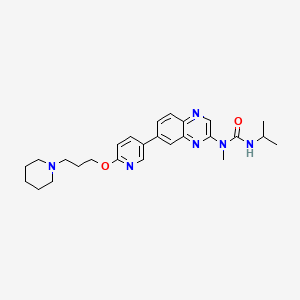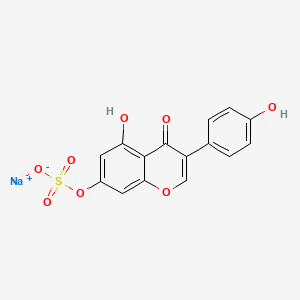
Genistein 7-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Genistein 7-sulfate (sodium) is a derivative of genistein, a naturally occurring isoflavone found in various soy-based products. Genistein is known for its wide range of pharmacological benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The sulfate derivative enhances the solubility and bioavailability of genistein, making it more effective for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of genistein 7-sulfate (sodium) typically involves the sulfonation of genistein. One common method includes reacting genistein with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield genistein 7-sulfate (sodium) .
Industrial Production Methods
Industrial production of genistein 7-sulfate (sodium) often employs high-speed counter-current chromatography (HSCCC) for the efficient biotransformation of genistein from its glycoside form, genistin. This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Genistein 7-sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted genistein compounds .
Wissenschaftliche Forschungsanwendungen
Genistein 7-sulfate (sodium) has a broad range of scientific research applications:
Wirkmechanismus
Genistein 7-sulfate (sodium) exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It interacts with nuclear estrogen receptors to alter the transcription of cell-specific genes, thereby modulating various cellular pathways. This mechanism is particularly effective in inhibiting cancer cell growth and reducing cardiovascular risks in postmenopausal women .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with similar pharmacological properties but different molecular targets.
Formononetin: Another isoflavone with anti-cancer and anti-inflammatory properties.
Uniqueness
Genistein 7-sulfate (sodium) stands out due to its enhanced solubility and bioavailability, making it more effective for therapeutic applications compared to its non-sulfated counterparts .
Eigenschaften
Molekularformel |
C15H9NaO8S |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
SYLBIYUBFYJFDV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


